ALLYLTRIMETHYLTIN

Overview

Description

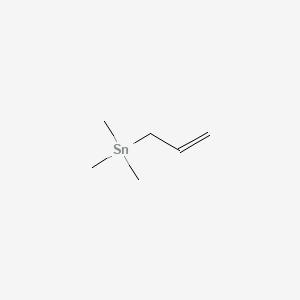

ALLYLTRIMETHYLTIN: is an organotin compound with the chemical formula C6H14Sn . It is a colorless liquid that is used in various fields, including medical, environmental, and industrial research . This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to organic groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: ALLYLTRIMETHYLTIN can be synthesized through various methods, including the reaction of organotin halides with appropriate organic reagents. One common method involves the use of Grignard reagents, which facilitate the formation of tin-carbon bonds . The reaction typically occurs under an inert atmosphere to prevent oxidation and is often carried out in solvents like tetrahydrofuran or diethyl ether.

Industrial Production Methods: Industrial production of stannane, trimethyl-2-propenyl- often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: ALLYLTRIMETHYLTIN undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form tin oxides or hydroxides.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The trimethyl-2-propenyl group can be substituted with other organic groups through reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halides like bromine or chlorine are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Tin oxides and hydroxides.

Reduction: Various reduced organic compounds depending on the specific reaction.

Substitution: New organotin compounds with different organic groups.

Scientific Research Applications

ALLYLTRIMETHYLTIN has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Research into its potential biological activity and interactions with biomolecules.

Medicine: Investigations into its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which stannane, trimethyl-2-propenyl- exerts its effects involves its ability to form stable tin-carbon bonds. These bonds can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Trimethyltin chloride: Another organotin compound with similar properties but different reactivity due to the presence of chlorine.

Tributyltin hydride: Used as a reducing agent in organic synthesis, similar to stannane, trimethyl-2-propenyl- but with different organic groups.

Dimethyltin dichloride: Another organotin compound used in various industrial applications.

Uniqueness: ALLYLTRIMETHYLTIN is unique due to its specific structure, which allows for distinct reactivity and applications compared to other organotin compounds. Its ability to form stable tin-carbon bonds makes it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name |

trimethyl(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.3CH3.Sn/c1-3-2;;;;/h3H,1-2H2;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYAXTUFJCBGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227059 | |

| Record name | Stannane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-73-2 | |

| Record name | Stannane, trimethyl-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reaction mechanism of Allyltrimethyltin with benzoyl peroxide?

A: this compound reacts with benzoyl peroxide primarily through a cyclic transition state, leading to the formation of allyl benzoate and trimethyltin benzoate. This is noteworthy as it represents the first documented case of a molecular reaction between a peroxide and an allyltin compound. [, ]

Q2: What are the main applications of this compound in organometallic synthesis?

A: this compound serves as a versatile reagent for synthesizing various π-enyl metal carbonyl derivatives. It reacts with a wide array of metal carbonyl halides and related compounds, yielding π-allyl, π-cyclopentadienyl, and π-indenyl metal carbonyl derivatives, often under mild conditions and with high yields. []

Q3: How does the structure of this compound influence its polymerization behavior compared to other organometallic compounds?

A: this compound, along with other allyl derivatives of tin and lead and vinyl derivatives of tin, resists polymerization through radical mechanisms. Moreover, it acts as an inhibitor in the polymerization of vinyl monomers like styrene and methyl methacrylate. This inhibitory effect increases with the number of allyl or vinyl groups present in the organometallic molecule. Notably, allyltin compounds exhibit stronger inhibition compared to their corresponding vinyl counterparts. []

Q4: How does the inhibitory effect of this compound compare to other related organotin compounds?

A: Studies have revealed a specific order of inhibitory action on vinyl monomer polymerization among various organometallic compounds. The order is as follows: tetraallyltin > tetravinyltin > this compound > diallyldiphenyltin > allyltriphenyltin > vinyltriphenyltin > vinyltrimethyltin. [] This suggests a structure-activity relationship where the number and type of substituents on the tin atom directly influence the compound's ability to inhibit polymerization.

Q5: Are there any spectroscopic studies that provide insights into the electronic structure of this compound?

A: Yes, photoelectron spectroscopy studies have been conducted on this compound. These studies, often in comparison to cyclopropylcarbinyltrimethyltin, provide valuable information about the sigma-sigma and sigma-pi conjugation within the molecule, contributing to a deeper understanding of its electronic structure and reactivity. [, ]

Q6: Has this compound been used in asymmetric synthesis?

A: Research has demonstrated the successful application of this compound in enantioselective protonation reactions. Specifically, the use of Lewis acid assisted chiral Brønsted acids has enabled the enantioselective protonation of prochiral this compound, representing a significant advancement in asymmetric synthesis. [, ]

Q7: How does this compound react with platinum complexes?

A: Studies have investigated the reactions of this compound with specific platinum complexes, such as diethylene(tertiary)phosphine platinum complexes. These reactions provide insights into the coordination chemistry of this compound and its potential in forming organometallic complexes with transition metals. []

Q8: Can this compound participate in reactions with organic halides?

A: Research has explored the reactivity of this compound with organic halides. This area of study is crucial for understanding the potential of this compound in forming new carbon-carbon bonds, a fundamental process in organic synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.